5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve a detailed analysis of any known chemical reactions involving the compound, including reaction mechanisms and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, including melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Fungicidal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidinamine derivatives, which can include compounds similar to “5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one”, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
- Results: The new compounds showed excellent fungicidal activity. Among these compounds, one specific derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .
Surfactant Use
- Scientific Field: Industrial Chemistry
- Application Summary: Amino acid-based surfactants, which can be derived from compounds like “5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one”, have been reviewed for their synthesis, chemistry, physicochemical properties, and industrial applications .
- Methods of Application: The review includes the details of most of the available routes of synthesis for amino acid surfactants .
- Results: The diverse routes of synthesis allow for extensive structural diversity in this class of surfactants, resulting in widespread tunable functionality in their physiochemical properties .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .
- Methods of Application: The synthesis of fipronil involves several steps, including halogenation, reaction with polar groups, diazotization, and reaction with cyanoalkyl propionate and ammonia .
- Results: Fipronil is a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .
Synthesis of Thieno[2,3-d]pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones has been developed .
- Methods of Application: The synthesis involves the use of reagents containing an active chloromethylene fragment .
- Results: The method provides a new route for the synthesis of these complex heterocyclic compounds .
Synthesis of Pyrazolo[3,4-b]quinolinones
- Scientific Field: Organic Chemistry
- Application Summary: A green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results: The method resulted in excellent yield (84–98%) .
Synthesis of Pyrimidinamine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results: The new compounds showed excellent fungicidal activity .
Safety And Hazards
This would involve a detailed analysis of any known safety hazards associated with the compound, including toxicity data and any necessary safety precautions.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
Please note that this is a general guideline and the specific details may vary depending on the compound and the available information. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to provide you with access to these resources. If you have any other questions, feel free to ask!
properties
IUPAC Name |
5-amino-6-methylfuro[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-4-7-6(2-3-12-7)8(11)10(5)9/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUZDUSNOXNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one |
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